Cas no 3598-91-2 (2-bromo-N-(4-nitrophenyl)acetamide)

2-Bromo-N-(4-nitrophenyl)acetamide is a brominated acetamide derivative characterized by the presence of a nitro-substituted phenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive bromoacetyl moiety enables efficient alkylation and nucleophilic substitution reactions, while the electron-withdrawing nitro group enhances its utility in electrophilic aromatic substitution and condensation reactions. The compound exhibits high purity and stability under standard storage conditions, making it suitable for precise synthetic applications. Its well-defined structure and consistent reactivity profile contribute to its reliability in multi-step synthetic routes, particularly in heterocycle formation and functional group transformations.
2-bromo-N-(4-nitrophenyl)acetamide structure
3598-91-2 structure
Product Name:2-bromo-N-(4-nitrophenyl)acetamide
CAS No:3598-91-2
MF:C8H7BrN2O3
MW:259.056781053543
CID:2940610
Update Time:2025-06-07

2-bromo-N-(4-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(4-nitrophenyl)acetamide
    • 2-Bromo-N-(4-nitro-phenyl)-acetamide
    • Acetamide, 2-bromo-N-(4-nitrophenyl)-
    • n-bromoacetyl-4-nitro-aniline
    • 4-((bromoacetyl)amino)nitrobenzene
    • 4-((Bromoacetyl)amino)-1-nitrobenzene
    • N-(p-nitrophenyl)-alpha-bromoacetamide
    • Inchi: 1S/C8H7BrN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)
    • InChI Key: XSKCUIFGKBMFOW-UHFFFAOYSA-N
    • SMILES: BrCC(NC1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 221
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.9

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2-bromo-N-(4-nitrophenyl)acetamide Related Literature

Additional information on 2-bromo-N-(4-nitrophenyl)acetamide

2-Bromo-N-(4-Nitrophenyl)acetamide: An Overview of Its Properties and Applications

2-Bromo-N-(4-nitrophenyl)acetamide (CAS No. 3598-91-2) is a versatile compound with significant applications in various fields, including organic synthesis, pharmaceutical research, and materials science. This comprehensive overview aims to provide a detailed understanding of its chemical properties, synthesis methods, and potential applications, drawing on the latest research findings.

Chemical Structure and Properties: 2-Bromo-N-(4-nitrophenyl)acetamide is a brominated acetamide derivative characterized by its unique functional groups. The compound features a bromine atom attached to the acetamide moiety and a nitro group on the phenyl ring. These functional groups contribute to its reactivity and stability, making it an important intermediate in organic synthesis. The molecular formula of 2-bromo-N-(4-nitrophenyl)acetamide is C9H8BrNO3, with a molecular weight of approximately 256.07 g/mol.

Synthesis Methods: The synthesis of 2-bromo-N-(4-nitrophenyl)acetamide can be achieved through several routes, each offering unique advantages and challenges. One common method involves the reaction of 4-nitroaniline with bromoacetyl bromide in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another approach involves the condensation of 4-nitroaniline with bromoacetic acid in an acidic medium, followed by dehydration to form the acetamide.

Spectroscopic Analysis: To confirm the identity and purity of 2-bromo-N-(4-nitrophenyl)acetamide, various spectroscopic techniques are employed. Infrared (IR) spectroscopy reveals characteristic peaks for the C=O (amide), C-Br, and NO2 groups. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with distinct signals for the aromatic protons, methyl protons, and the amide proton. Mass spectrometry (MS) further confirms the molecular weight and helps identify any impurities or by-products.

Solubility and Stability: 2-Bromo-N-(4-nitrophenyl)acetamide exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. It is generally insoluble in non-polar solvents like hexane or toluene. The compound is stable under normal laboratory conditions but should be stored away from strong acids, bases, and reducing agents to prevent degradation or unwanted reactions.

Applications in Organic Synthesis: One of the primary applications of 2-bromo-N-(4-nitrophenyl)acetamide is as a versatile building block in organic synthesis. Its bromine functionality allows for various substitution reactions, making it useful in the synthesis of more complex molecules. For example, it can be used as a starting material for the preparation of substituted anilines, which are important intermediates in pharmaceuticals and dyes. Additionally, the nitro group can be reduced to an amino group under appropriate conditions, expanding its synthetic utility.

Pharmaceutical Research: In pharmaceutical research, 2-bromo-N-(4-nitrophenyl)acetamide has shown promise as a lead compound for drug discovery. Its structural features make it suitable for modifying existing drugs or designing new ones with improved pharmacological properties. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been investigated for its ability to inhibit kinases, which are key targets in cancer therapy.

Toxicity and Safety Considerations: While 2-bromo-N-(4-nitrophenyl)acetamide is not classified as a hazardous substance under current regulations, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE), such as gloves and goggles, should be used when handling this compound. Additionally, it should be stored in a well-ventilated area to minimize exposure risks.

Clinical Trials and Future Prospects: Although 2-bromo-N-(4-nitrophenyl)acetamide is primarily used as an intermediate in research settings, there is growing interest in its potential therapeutic applications. Clinical trials are currently underway to evaluate its efficacy and safety as a drug candidate for various diseases. Early results have shown promising outcomes, particularly in preclinical studies involving animal models.

Sustainability and Green Chemistry: In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing 2-bromo-N-(4-nitrophenyl)acetamide. These methods aim to reduce waste generation, minimize energy consumption, and use environmentally friendly reagents. For example, catalytic systems that promote selective reactions under mild conditions are being explored to improve the overall efficiency of the synthesis process.

In Conclusion, 2-bromo-N-(4-nitrophenyl)acetamide (CAS No. 3598-91-2) is a valuable compound with diverse applications in organic synthesis and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive building block for developing new materials and drugs. As research continues to advance, it is likely that new applications and improvements in synthesis methods will further enhance its utility in various scientific fields.

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